2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone is a chemical compound characterized by a unique structure that integrates a benzo[d]oxazole moiety with a benzylpiperidine group linked via a thioether bond to an ethanone framework. Its structural complexity and distinctive properties make it an interesting subject of study in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone typically involves multi-step synthetic protocols. One common method involves the following steps:
Synthesis of Benzo[d]oxazole Moiety: : This involves the cyclization of ortho-aminophenol with appropriate thioethers.
Formation of Piperidine Ring: : Benzylation of piperidine at the nitrogen atom.
Linking via Thioether Bond: : Introduction of the thioether linkage between the benzo[d]oxazole and the benzylpiperidine.
Final Assembly: : Coupling of the resultant thioether intermediate with ethanone derivatives.
Typical reaction conditions include the use of solvents like acetonitrile or dichloromethane, catalysts such as palladium or copper complexes, and various reagents like sodium hydride (for deprotonation) or thionyl chloride (for activation of carboxyl groups).
Industrial Production Methods
Industrial production of this compound might involve continuous flow chemistry to ensure efficiency and scalability. High-pressure reactors and automated systems would allow for precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve reagents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in sulfoxide or sulfone derivatives.
Reduction: : Use of lithium aluminium hydride or borohydride, leading to alcohols or amines.
Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, copper sulfate.
Solvents: : Acetonitrile, dichloromethane, ethanol.
Major Products
Sulfoxides and Sulfones: : Through oxidation.
Alcohols and Amines: : Via reduction.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone has shown potential in various scientific research areas:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential to interact with biological macromolecules and pathways.
Medicine: : Evaluated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. The benzo[d]oxazole moiety may intercalate with DNA, while the piperidine ring might interact with neurotransmitter receptors. This dual action can influence cellular signaling pathways, leading to biological effects such as antimicrobial activity or receptor modulation.
Comparison with Similar Compounds
Compared to similar compounds like 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone and 2-(Benzo[d]oxazol-2-ylthio)-1-(4-methylpiperidin-1-yl)ethanone, 2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone stands out due to:
Structural Uniqueness: : Combination of benzo[d]oxazole and benzylpiperidine moieties.
Reactivity: : Different reactivity patterns due to the specific functional groups.
Applications: : Broader range of applications in various fields.
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone.
2-(Benzo[d]oxazol-2-ylthio)-1-(4-methylpiperidin-1-yl)ethanone.
1-(4-Benzylpiperidin-1-yl)-2-(4-nitrophenylthio)ethanone.
This is a broad overview. Each section could be expanded further based on more detailed research and specific interests.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-20(15-26-21-22-18-8-4-5-9-19(18)25-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVRYQJNBXTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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